
17-Hidroxipregnenolona
Descripción general
Descripción
Pregn-5-ene-3, 20-dione-17-ol, also known as 17-hydroxypregnenedione, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Pregn-5-ene-3, 20-dione-17-ol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, pregn-5-ene-3, 20-dione-17-ol is primarily located in the cytoplasm. Pregn-5-ene-3, 20-dione-17-ol can be biosynthesized from pregnane.
17alpha-hydroxypregn-5-ene-3,20-dione is a C21-steroid that is pregnane which contains a double bond between positions 5 and 6 and is substituted by oxo groups at positions 3 and 20 as well as a hydroxy group at position 17. It is a 20-oxo steroid, a 3-oxo-Delta(5)-steroid, a C21-steroid, a 17alpha-hydroxy steroid, a 17alpha-hydroxy-C21-steroid and a tertiary alpha-hydroxy ketone. It derives from a hydride of a pregnane.
Aplicaciones Científicas De Investigación
Endocrinología: Diagnóstico de Hiperplasia Suprarrenal Congénita
La 17-Hidroxipregnenolona juega un papel crucial en el diagnóstico y manejo de la Hiperplasia Suprarrenal Congénita (HSC) {svg_1}. Se utiliza como biomarcador para evaluar las deficiencias enzimáticas que conducen a la HSC, como la deficiencia de 21-hidroxilasa o la deficiencia de 11-hidroxilasa. Los niveles elevados de this compound pueden indicar una deficiencia en la 3-beta-hidroxi-esteroide deshidrogenasa, que es esencial para la producción de cortisol.
Farmacología: Monitoreo Terapéutico de Medicamentos
En farmacología, la this compound se utiliza para monitorear la eficacia de los medicamentos diseñados para tratar los desequilibrios hormonales {svg_2}. Ayuda a comprender la farmacocinética de los medicamentos basados en esteroides y su impacto en las vías suprarrenal y gonadal.
Bioquímica: Análisis de la Vía de la Esteroidogénesis
La this compound es un intermedio clave en la vía de la esteroidogénesis {svg_3}. Sus niveles se miden para estudiar la biosíntesis de esteroides, proporcionando información sobre diversos procesos fisiológicos, incluida la respuesta al estrés, la función inmunitaria y el metabolismo.
Investigación Médica: Detección de Hirsutismo e Infertilidad
El compuesto se utiliza como parte de un conjunto de pruebas para evaluar a las mujeres con hirsutismo o infertilidad, afecciones que pueden resultar de la HSC de aparición en la edad adulta {svg_4}. Al medir los niveles de this compound, los médicos pueden comprender mejor las causas subyacentes de estas afecciones.
Biotecnología: Investigación de Deficiencias Enzimáticas
Los avances en biotecnología han aprovechado la this compound para estudiar las deficiencias enzimáticas a nivel molecular {svg_5}. Esta investigación puede conducir al desarrollo de nuevos tratamientos para enfermedades causadas por tales deficiencias.
Ciencias Ambientales: Impacto en los Ecosistemas
Los estudios que involucran la this compound también se extienden a las ciencias ambientales, donde se examinan sus efectos en los ecosistemas {svg_6}. Por ejemplo, su papel en la degradación de productos químicos que alteran el sistema endocrino por ciertas bacterias es un tema de interés, destacando su importancia ambiental.
Mecanismo De Acción
Target of Action
17-Hydroxypregnenedione is a pregnane (C21) steroid that is obtained by hydroxylation of pregnenolone at the C17α position . This step is performed by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1) that is present in the adrenal and gonads .
Mode of Action
It is known to be a prohormone in the formation of dehydroepiandrosterone (dhea), itself a prohormone of the sex steroids . This conversion is mediated by the enzyme 17,20 lyase .
Biochemical Pathways
17-Hydroxypregnenedione is an intermediary in the Δ5 pathway that leads from pregnenolone to DHEA . It is also converted to 17α-hydroxyprogesterone, a prohormone for glucocorticosteroids and androstenedione through the activity of 3α-hydroxysteroid dehydrogenase .
Pharmacokinetics
It is known that it is metabolized in the adrenal glands and gonads .
Result of Action
The result of 17-Hydroxypregnenedione’s action is the production of other steroid hormones, including DHEA, glucocorticosteroids, and androstenedione . These hormones play crucial roles in various physiological processes, including immune function, metabolism, and sexual development .
Action Environment
The action of 17-Hydroxypregnenedione can be influenced by various environmental factors. For instance, its production is known to peak at the end of puberty and then decline . High levels are also achieved during pregnancy
Análisis Bioquímico
Biochemical Properties
17-Hydroxypregnenedione is involved in several biochemical reactions, primarily in the adrenal glands and gonads. It is synthesized from pregnenolone through the action of the enzyme 17α-hydroxylase (CYP17A1) . This compound interacts with various enzymes, including 21-hydroxylase and 11-hydroxylase, to produce cortisol and other glucocorticoids . Additionally, 17-Hydroxypregnenedione serves as a precursor for the synthesis of androgens and estrogens through its conversion to dehydroepiandrosterone (DHEA) by the enzyme 17,20-lyase . These interactions highlight the compound’s central role in steroidogenesis.
Cellular Effects
17-Hydroxypregnenedione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In the adrenal glands, it is involved in the production of cortisol, which regulates stress responses, metabolism, and immune function . In gonadal tissues, 17-Hydroxypregnenedione contributes to the synthesis of sex steroids, impacting reproductive function and secondary sexual characteristics . The compound’s role in modulating gene expression and cellular metabolism underscores its importance in maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, 17-Hydroxypregnenedione exerts its effects through binding interactions with specific enzymes and receptors. It acts as a substrate for 21-hydroxylase and 11-hydroxylase, facilitating the production of cortisol and other glucocorticoids . Additionally, 17-Hydroxypregnenedione is converted to DHEA by 17,20-lyase, which then serves as a precursor for androgens and estrogens . These molecular interactions are critical for the regulation of steroid hormone biosynthesis and their subsequent physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 17-Hydroxypregnenedione can vary over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s levels fluctuate during different stages of development, with peak levels observed at the end of puberty and during pregnancy . The stability of 17-Hydroxypregnenedione in vitro and in vivo is influenced by factors such as enzyme activity and metabolic conditions . Long-term studies have indicated that sustained levels of the compound can affect cellular metabolism and hormone production.
Dosage Effects in Animal Models
The effects of 17-Hydroxypregnenedione in animal models vary with different dosages. Low to moderate doses of the compound have been shown to support normal steroidogenesis and hormone production . High doses can lead to adverse effects, including disruptions in cortisol synthesis and potential toxicity . These dosage-dependent effects highlight the importance of precise regulation of 17-Hydroxypregnenedione levels in maintaining physiological balance.
Metabolic Pathways
17-Hydroxypregnenedione is involved in several metabolic pathways, including the biosynthesis of glucocorticoids, androgens, and estrogens. It is synthesized from pregnenolone by 17α-hydroxylase and further converted to cortisol by 21-hydroxylase and 11-hydroxylase . Additionally, 17-Hydroxypregnenedione serves as a precursor for DHEA, which is then converted to androgens and estrogens by 17,20-lyase . These metabolic pathways underscore the compound’s central role in steroid hormone biosynthesis.
Transport and Distribution
Within cells and tissues, 17-Hydroxypregnenedione is transported and distributed through interactions with specific transporters and binding proteins. The compound is primarily localized in the adrenal glands and gonads, where it participates in steroidogenesis . Transporters such as steroidogenic acute regulatory protein (StAR) facilitate the movement of 17-Hydroxypregnenedione across cellular membranes . These transport mechanisms ensure the proper distribution and availability of the compound for hormone synthesis.
Subcellular Localization
17-Hydroxypregnenedione is localized in specific subcellular compartments, including the mitochondria and endoplasmic reticulum, where it participates in steroid hormone biosynthesis . The enzyme 17α-hydroxylase, responsible for its synthesis, is located in the mitochondria, highlighting the importance of subcellular localization in its activity . Additionally, post-translational modifications and targeting signals direct 17-Hydroxypregnenedione to specific organelles, ensuring its proper function in steroidogenesis .
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,16-18,24H,5-12H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFJDVCRANOZEL-CEGNMAFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982612 | |
| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641-80-5 | |
| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Hydroxypregnenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pregn-5-ene-3,20-dione-17-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 17-hydroxypregnenedione isomerase in the context of steroid hormone biosynthesis?
A1: The provided research paper focuses on the presence of 17-hydroxypregnenedione isomerase in beef adrenal cortex []. This enzyme plays a crucial role in steroid hormone biosynthesis, specifically in the conversion of Δ5-steroids to Δ4-steroids. While the paper doesn't delve into the downstream effects, this enzymatic conversion is essential for the production of various steroid hormones, including cortisol and aldosterone, which are vital for regulating metabolism, stress response, and electrolyte balance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


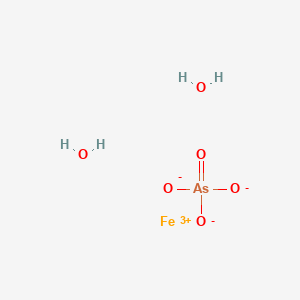


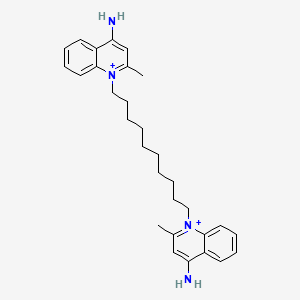
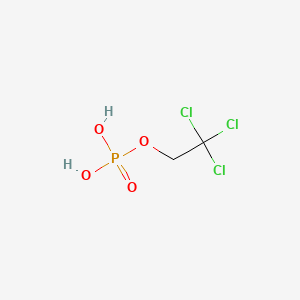

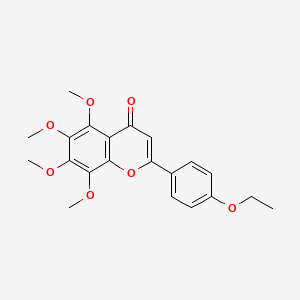
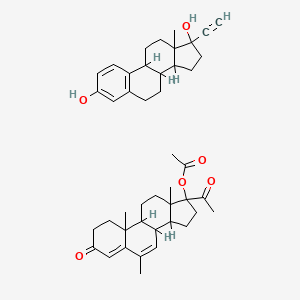

![2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1207933.png)
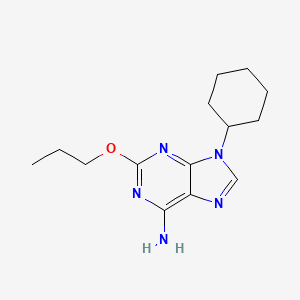
![(5r)-5-Hydroxy-4-{2-[(2r,4ar,8ar)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5h)-one](/img/structure/B1207942.png)

![2-bromo-N-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]acetamide](/img/structure/B1207945.png)
